2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a combination of aromatic rings, an imidazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenated reagent to form the ethoxyphenoxy intermediate.
Imidazole Derivative Synthesis: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The ethoxyphenoxy intermediate, imidazole derivative, and piperazine ring are coupled together through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions:
Oxidation: The aromatic rings and the imidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring, under suitable reducing conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings and imidazole moiety.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets. These interactions can lead to various pharmacological effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenoxy group, imidazole ring, and piperazine ring in a single molecule allows for diverse interactions and applications that are not seen in simpler compounds.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.ClH/c1-3-30-21-8-10-22(11-9-21)31-18-23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)20-6-4-19(2)5-7-20;/h4-13H,3,14-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYVRKYLCUSGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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